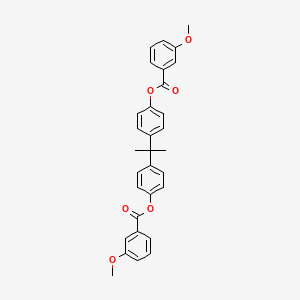![molecular formula C12H9F5N4O2S B14921991 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14921991.png)
4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a trifluoromethyl group, and a difluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available precursors. One common approach involves the condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated groups and triazole ring can impart desirable properties such as thermal stability and hydrophobicity, making it useful in developing advanced materials.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and fluorinated groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: Shares the difluoromethoxy group but lacks the triazole ring and trifluoromethyl group.
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol: Contains the triazole ring and trifluoromethyl group but lacks the difluoromethoxy substituent.
Uniqueness
4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its triazole ring, trifluoromethyl group, and difluoromethoxy substituent. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9F5N4O2S |
|---|---|
Molecular Weight |
368.28 g/mol |
IUPAC Name |
4-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H9F5N4O2S/c1-22-8-4-6(2-3-7(8)23-10(13)14)5-18-21-9(12(15,16)17)19-20-11(21)24/h2-5,10H,1H3,(H,20,24)/b18-5+ |
InChI Key |
UWVSPFXCGTWWIN-BLLMUTORSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14921910.png)
![2-(Piperidin-1-yl)ethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B14921912.png)
![3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14921915.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14921917.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921926.png)

![(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921941.png)
![N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B14921948.png)
![2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14921955.png)
![N,N-dimethyl-4-[(E)-{[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]imino}methyl]aniline](/img/structure/B14921957.png)
![N'-[(E)-(3-bromo-4-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B14921960.png)
![6-(4-chlorophenyl)-N'-[(2E)-1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B14921982.png)
![N-{[(2,4-dimethylphenyl)amino][(6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B14921985.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14921987.png)
